molecular formula C29H33N3O2 B11025179 N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B11025179
M. Wt: 455.6 g/mol
InChI Key: KRNQDZZSOWYPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an acetamide and a phenyl ring, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide typically involves multi-step organic synthesis. One common approach is as follows:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction. This involves reacting the tetrahydroquinoline intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the intermediate with a phenyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroquinoline core or the phenyl ring, leading to the formation of quinoline derivatives or phenolic compounds.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound, including the tetrahydroquinoline core, acetamide group, and phenyl ring, distinguishes it from other similar compounds. This structural diversity contributes to its potential for diverse chemical reactivity and biological activity.

By understanding the synthesis, reactivity, and applications of This compound, researchers can explore its full potential in various scientific fields.

Properties

Molecular Formula

C29H33N3O2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[4-(N-acetylanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H33N3O2/c1-20(2)23-14-16-24(17-15-23)30-29(34)19-31-21(3)18-28(26-12-8-9-13-27(26)31)32(22(4)33)25-10-6-5-7-11-25/h5-17,20-21,28H,18-19H2,1-4H3,(H,30,34)

InChI Key

KRNQDZZSOWYPBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)C(C)C)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.